1-(4-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(4-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the linear formula C13H11N3O2 . It has a molecular weight of 241.25 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H11N3O2/c1-9-12(13(17)18)8-16(15-9)7-11-4-2-10(6-14)3-5-11/h2-5,8H,7H2,1H3,(H,17,18) . The InChI key is HVLQTKTXQWHECX-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
This compound is a solid substance stored at room temperature .
Scientific Research Applications
Improved Synthesis
An improved synthesis method for 1H-pyrazole-4-carboxylic acid, a close derivative of the compound , was developed. This method increased the yield significantly, from 70% to 97.1%, indicating its potential for efficient large-scale production (C. Dong, 2011).
Structural and Spectral Studies
A study focused on the experimental and theoretical analysis of biologically significant pyrazole-4-carboxylic acid derivatives, which are structurally related to the compound of interest. This research provided insights into the chemical shifts and molecular structure, contributing to a deeper understanding of such compounds (S. Viveka et al., 2016).
Functionalization Reactions
Functionalization of 1H-pyrazole-3-carboxylic acid was explored, with the synthesis of various derivatives. This study is relevant as it demonstrates the chemical versatility and potential applications of pyrazole carboxylic acids in different chemical reactions (İ. Yıldırım et al., 2005).
Hydrogen-Bonded Structures
Research on hydrogen-bonded structures of pyrazole derivatives, including 1H-pyrazole-3-carboxylic acid, revealed unique molecular arrangements and interactions. This is key to understanding the chemical behavior and potential applications in materials science (J. Portilla et al., 2007).
Synthesis and Characterization
A study on the synthesis of pyrazole derivatives, including 1H-pyrazole-4-carboxylic acid, and their characterization provided insights into their chemical properties. This information is vital for exploring their applications in various fields of research (J. Xiao & Hong Zhao, 2009).
Potential as Antioxidant Enzyme Mimics
A series of Cu(II) complexes with pyrazole-based ligands, closely related to 1-(4-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid, were studied for their electrochemical and antioxidant properties. These complexes were found to mimic antioxidant enzymes, indicating potential biomedical applications (B. Kupcewicz et al., 2012).
Synthesis of Chemical Hybridizing Agents
A novel conversion process of pyrazole esters to cyano esters was described, with the end products serving as precursors for chemical hybridizing agents in agriculture, specifically for wheat and barley (J. R. Beck et al., 1988).
Safety and Hazards
The safety information for 1-(4-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid indicates that it may be corrosive to metals and toxic if swallowed . It may cause skin and eye damage and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . Contaminated work clothing should not be allowed out of the workplace .
Mechanism of Action
Mode of Action
The mode of action of this compound is also not clearly established. It is likely that the compound interacts with its targets through a specific binding mechanism, leading to changes in the target’s function. The exact nature of these interactions and the resulting changes are yet to be determined .
Biochemical Pathways
The biochemical pathways affected by this compound are not well-documented. It is possible that the compound could influence various biochemical pathways depending on its specific targets. Once the targets are identified, the affected pathways and their downstream effects can be better understood .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would be largely dependent on the compound’s targets and mode of action. Once these are identified, the results of the compound’s action can be more accurately described .
Biochemical Analysis
Biochemical Properties
1-(4-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with glucose transporters, particularly GLUT1, which plays a pivotal role in glycolysis . This interaction can lead to changes in glucose metabolism, impacting cellular energy production and overall metabolic flux.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GLUT1 can lead to decreased glycolysis and a significant reduction in tumor growth in both in vivo and in vitro studies . This compound’s ability to alter gene expression and metabolic pathways makes it a valuable tool in cancer research and therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, its binding to GLUT1 results in the inhibition of glucose transport, thereby reducing glycolysis and impacting cellular energy production . This mechanism highlights the compound’s potential as a therapeutic agent in metabolic disorders and cancer.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable, but its degradation products can also influence cellular function. Long-term exposure to this compound has been observed to result in sustained inhibition of glycolysis and reduced cellular proliferation . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits glycolysis without causing significant toxicity. At higher doses, it can lead to adverse effects such as metabolic imbalances and organ toxicity . Understanding these dosage effects is essential for determining the therapeutic window and safety of this compound in clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily influencing glucose metabolism. It interacts with enzymes and cofactors involved in glycolysis, leading to changes in metabolic flux and metabolite levels . This compound’s ability to modulate metabolic pathways makes it a valuable tool for studying metabolic disorders and developing targeted therapies.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. Its interaction with GLUT1 facilitates its uptake and localization within cells, impacting its overall distribution and accumulation . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with key metabolic enzymes and transporters . This localization is influenced by targeting signals and post-translational modifications, which direct the compound to specific cellular compartments and organelles.
Properties
IUPAC Name |
1-[(4-cyanophenyl)methyl]-3-methylpyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-9-12(13(17)18)8-16(15-9)7-11-4-2-10(6-14)3-5-11/h2-5,8H,7H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLQTKTXQWHECX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)CC2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.